Catalytic Coupling Reactivity: Defined Role in Suzuki-Miyaura Reactions
N-(5-Bromopyridin-2-yl)pivalamide is specifically utilized as a substrate in Suzuki-Miyaura cross-coupling reactions to generate advanced intermediates. A patent example details its reaction with p-aminophenyl borate hydrochloride to yield N-[5-(4-aminophenyl)pyridin-2-yl]-2,2-dimethylpropanamide, a key intermediate for synthesizing diarylurea compounds [1]. This documented application contrasts with other regioisomers, such as N-(2-bromopyridin-3-yl)pivalamide, which are not reported for this specific transformation, highlighting a distinct synthetic utility based on its substitution pattern.
| Evidence Dimension | Synthetic Utility in Cross-Coupling |
|---|---|
| Target Compound Data | Undergoes Suzuki coupling with p-aminophenyl borate hydrochloride [1]. |
| Comparator Or Baseline | N-(2-Bromopyridin-3-yl)pivalamide (CAS 835882-02-5) |
| Quantified Difference | Not applicable (qualitative difference in reported reactivity). |
| Conditions | Suzuki-Miyaura cross-coupling reaction conditions as per patent CN104817493A [1]. |
Why This Matters
For procurement, this defines a validated, application-specific synthetic route, reducing the risk of selecting a structurally similar but synthetically incompatible isomer.
- [1] Eureka | Patsnap. (2015). Aromatic heterocyclic amide substituted diarylurea compound, preparation method and application thereof (Patent CN104817493A). View Source
